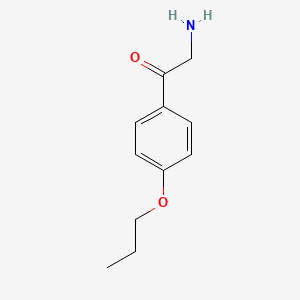![molecular formula C9H10FN B13657949 (4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-fluorobicyclo[420]octa-1,3,5-trien-7-yl}methanamine is a unique chemical compound characterized by its bicyclic structure and the presence of a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a rhodium(I)-catalyzed reaction of terminal aryl alkynes . The fluorine atom is then introduced via electrophilic fluorination, and the methanamine group is added through a reductive amination process.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the bicyclic structure provides rigidity, facilitating selective interactions. The methanamine group is crucial for the compound’s bioactivity, enabling it to participate in hydrogen bonding and other interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine stands out due to its unique bicyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
(4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine |
InChI |
InChI=1S/C9H10FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3,5,11H2 |
Clave InChI |
GYCQVPATIRKHMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C1C=CC(=C2)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)





